

In-Depth Technical Guide: 5-ethyl-2,3-dihydro-1H-inden-2-amine

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Compound of Interest

Compound Name: 5-ethyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1473539

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing information and provides context based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Chemical Properties

5-ethyl-2,3-dihydro-1H-inden-2-amine is characterized by an indane scaffold substituted with an ethyl group at the 5-position and an amine group at the 2-position.

Table 1: General Chemical Properties

Property	Value	Source(s)
IUPAC Name	5-ethyl-2,3-dihydro-1H-inden-2-amine	N/A
CAS Number	1379111-48-4	[1]
Molecular Formula	C ₁₁ H ₁₅ N	[1]
Molecular Weight	161.24 g/mol	[1]

Table 2: Physical and Chemical Property Data

Property	Value	Notes
Melting Point	Data not available	Data for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is >250 °C.
Boiling Point	Data not available	Data for the related compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is 285.2 °C at 760 mmHg.
pKa	Data not available	
Solubility	Data not available	

Spectral Data:

While specific experimental spectra for **5-ethyl-2,3-dihydro-1H-inden-2-amine** are not readily available in the literature, the expected spectral characteristics can be inferred from the structure and general principles of spectroscopy.

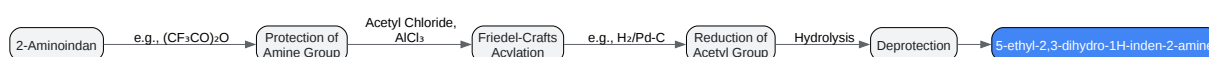
- ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indane ring, and protons on the saturated five-membered ring, including a signal for the CH-NH₂ group.[1]

- ^{13}C NMR: The spectrum would show distinct signals for the carbons of the ethyl group, the aromatic carbons, and the aliphatic carbons of the indane core.
- Mass Spectrometry: The molecular ion peak would be expected at $m/z = 161$. Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the five-membered ring.^[1]
- Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the range of $3300\text{--}3500\text{ cm}^{-1}$), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of **5-ethyl-2,3-dihydro-1H-inden-2-amine** is not explicitly published. However, a common synthetic route for analogous 2-aminoindane derivatives involves a multi-step process starting from 2-aminoindan or a substituted indanone. The synthesis of the closely related 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been described and can serve as a template.^{[2][3]}

Logical Workflow for a Potential Synthesis:



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Caption: Potential synthetic workflow for **5-ethyl-2,3-dihydro-1H-inden-2-amine**.

Experimental Protocol (Adapted from the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride):

- Protection of 2-Aminoindan: 2-aminoindan is reacted with a protecting group, such as ethyl trifluoroacetate, in an organic solvent to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.^[2]

- **Friedel-Crafts Acylation:** The protected aminoindane undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride. This step introduces an acetyl group onto the aromatic ring, likely at the 5-position due to directing effects.[\[2\]](#)[\[3\]](#)
- **Reduction of the Acetyl Group:** The acetyl group is then reduced to an ethyl group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[\[2\]](#)
- **Deprotection:** The protecting group on the amine is removed by hydrolysis, typically under acidic or basic conditions, to yield the final product, **5-ethyl-2,3-dihydro-1H-inden-2-amine**.[\[2\]](#)

Biological Activities

Preliminary reports suggest that **5-ethyl-2,3-dihydro-1H-inden-2-amine** may possess a range of biological activities, including antimicrobial, neurochemical, and anticancer properties.[\[1\]](#)

Table 3: Summary of Reported Biological Activities

Activity	Target Organisms/Systems	Reported Effects	Quantitative Data
Antimicrobial	E. coli, S. aureus	Antibacterial activity	MIC = 0.0195 mg/mL [1]
Neurochemical	Dopamine Transporter (DAT)	Inhibition of dopamine reuptake	Data not available
Anticancer	Human leukemia and pancreatic cancer cell lines (for related compounds)	Induction of apoptosis and inhibition of angiogenesis	IC ₅₀ values of 1.50 μM (leukemia) and 7-20 μM (pancreatic cancer) have been reported for structurally similar compounds. [1]

Experimental Protocols for Biological Assays:

Detailed protocols for the biological evaluation of **5-ethyl-2,3-dihydro-1H-inden-2-amine** are not available. However, standard methodologies for these types of assays are well-established.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

- **Preparation of Inoculum:** A standardized suspension of the test bacteria (*E. coli* or *S. aureus*) is prepared.
- **Serial Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Dopamine Transporter (DAT) Binding Assay:

- **Preparation of Synaptosomes:** Synaptosomes, which are isolated nerve terminals containing neurotransmitter transporters, are prepared from a relevant brain region (e.g., striatum).
- **Binding Reaction:** The synaptosomes are incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.
- **Separation:** The bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the synaptosomes is measured using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the inhibitory constant (K_i) of the test compound for the DAT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

- **Cell Culture:** Cancer cells are cultured in the presence of varying concentrations of the test compound for a specified period.
- **Cell Staining:** The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic or late-stage apoptotic cells.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways:

Currently, there is no specific information in the public domain detailing the signaling pathways through which **5-ethyl-2,3-dihydro-1H-inden-2-amine** exerts its potential anticancer effects. The general mention of "induces apoptosis" does not provide enough detail to construct a meaningful pathway diagram. Further research is required to elucidate the specific molecular targets and downstream signaling cascades involved.

Discussion and Future Directions

5-ethyl-2,3-dihydro-1H-inden-2-amine represents a promising scaffold for the development of new therapeutic agents. The reported antimicrobial, neurochemical, and potential anticancer activities warrant further investigation. Future research should focus on:

- **Comprehensive Physicochemical Characterization:** Detailed determination of physical properties such as melting point, boiling point, pKa, and solubility.
- **Full Spectral Analysis:** Acquisition and interpretation of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectra to confirm the structure and purity of the compound.
- **Elucidation of Biological Mechanisms:** In-depth studies to identify the specific molecular targets and signaling pathways responsible for the observed biological activities. For the anticancer properties, this would involve investigating the specific apoptotic pathways (intrinsic vs. extrinsic) and the key proteins involved.
- **In Vivo Studies:** Evaluation of the efficacy and safety of the compound in animal models to assess its therapeutic potential.

Conclusion

This technical guide has summarized the currently available information on the chemical properties, synthesis, and biological activities of **5-ethyl-2,3-dihydro-1H-inden-2-amine**. While significant gaps in the data exist, the preliminary findings suggest that this compound is a valuable subject for further research in the fields of medicinal chemistry and drug discovery. The methodologies and workflows presented here provide a framework for future investigations into this and other structurally related aminoindane derivatives.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com